![molecular formula C12H20O6 B1642675 (3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1642675.png)
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a protected mannose intermediate commonly used in organic synthesis. . This compound is particularly valuable in the synthesis of complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is typically synthesized from D-mannose. The process involves the protection of the hydroxyl groups on the mannose molecule using acetone in the presence of an acid catalyst. The reaction conditions often include the use of acetone and an acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The protected hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, making the compound highly versatile in synthetic chemistry .
Scientific Research Applications
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its role as a protected intermediate. The isopropylidene groups protect the hydroxyl groups on the mannose molecule, preventing unwanted reactions during synthetic processes. This protection allows for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures .
Comparison with Similar Compounds
Similar Compounds
1,25,6-DI-O-Isopropylidene-D-glucofuranose: Similar in structure but derived from glucose instead of mannose.
2,34,6-DI-O-Isopropylidene-2-keto-L-gulonic acid: Another isopropylidene-protected compound used in organic synthesis.
Uniqueness
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is unique due to its specific configuration and reactivity. Its ability to selectively protect hydroxyl groups makes it particularly valuable in the synthesis of complex carbohydrates and other organic molecules .
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9+,10?/m0/s1 |
InChI Key |
JWWCLCNPTZHVLF-HQRRAASTSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@@H]3[C@H](C(O2)O)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


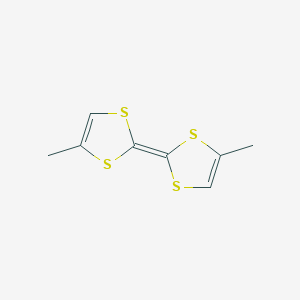
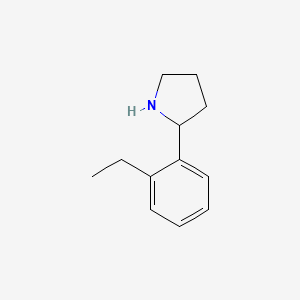
![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)
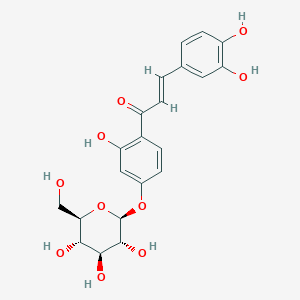
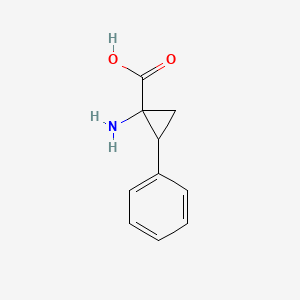
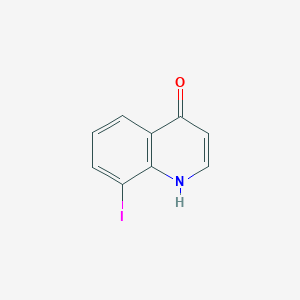


![Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B1642641.png)

![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)
![1H-Naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B1642651.png)
